4-Vinylbenzyl chloride

Beschreibung

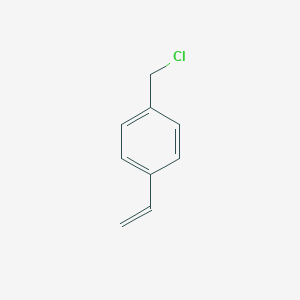

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(chloromethyl)-4-ethenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl/c1-2-8-3-5-9(7-10)6-4-8/h2-6H,1,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRZHXNCATOYMJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29296-32-0 | |

| Record name | Poly(4-Vinylbenzyl chloride) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29296-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2061808 | |

| Record name | Benzene, 1-(chloromethyl)-4-ethenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Sigma-Aldrich MSDS] | |

| Record name | 4-Vinylbenzyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20094 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1592-20-7 | |

| Record name | 4-Vinylbenzyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1592-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Vinylbenzyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001592207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-(chloromethyl)-4-ethenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1-(chloromethyl)-4-ethenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(chloromethyl)-4-vinylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.975 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-VINYLBENZYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJL4OJ6BS0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 4 Vinylbenzyl Chloride and Derivatives

Chemical Synthesis Routes for 4-Vinylbenzyl Chloride

The industrial production of this compound relies on several key chemical pathways, each with distinct starting materials, reagents, and reaction conditions.

A primary and straightforward method for synthesizing this compound is through the direct chlorination of 4-vinylbenzyl alcohol. In this nucleophilic substitution reaction, the hydroxyl (-OH) group of the alcohol is replaced by a chlorine atom. The process involves treating 4-vinylbenzyl alcohol with a suitable chlorinating agent. Commonly employed reagents for this conversion include thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅). The reaction is typically conducted in a solvent, such as dichloromethane, to facilitate the interaction between the reactants under controlled, moderate temperatures.

Elimination reactions provide another effective route to generate the crucial vinyl group of this compound. A notable example is the dehydrohalogenation of a substituted ethylbenzene (B125841) precursor. Specifically, p-chloromethyl-α-bromoethylbenzene can be converted to this compound through a base-induced elimination. This reaction is efficiently carried out using potassium hydroxide (B78521) (KOH) as the base in the presence of a phase-transfer catalyst like 18-crown-6 (B118740). The use of toluene (B28343) as a solvent is advantageous as it aids in the azeotropic removal of water formed during the reaction. This method has been reported to achieve high yields, with one specific process yielding 95% of the final product after reacting at 40°C for four hours.

The synthesis pathway involving chlorination followed by dehydrohalogenation is a known strategy for creating vinyl groups. While direct chloromethylation of styrene (B11656) is complex, a more common industrial approach involves the chlorination of vinyltoluene (a methyl-substituted styrene). Often, the starting vinyltoluene is a mixture of 3- and 4-vinyl isomers, which results in a corresponding isomeric mixture of vinylbenzyl chloride. Another variation of this two-step process involves the chlorination of isopropyl toluene using ultraviolet light, followed by dehydrohalogenation of the resulting chloromethyl chloroisopropyl benzene (B151609) with heat to produce chloromethylisopropenylbenzene.

High-temperature vapor phase processes offer a continuous method for preparing substituted vinylbenzyl chlorides. In this approach, a substituted ethyltoluene, such as p-methylstyrene, is reacted with chlorine gas at elevated temperatures in a single pass through a reactor. This method combines halogenation and subsequent dehydrohalogenation into one continuous step. The reaction is typically performed at temperatures ranging from 250°C to 750°C, with a preferred range of 450°C to 650°C, using a reactor bed composed of materials like silica (B1680970) particles. To prevent polymerization of the product, an inhibitor such as hydroquinone (B1673460) is added to the reaction stream as it is condensed and collected.

The various synthetic routes for this compound employ distinct reagents and conditions optimized for yield and purity. The selection of solvent, temperature, catalyst, and reaction time is critical for the success of the synthesis.

| Synthetic Route | Key Reagents | Catalyst/Initiator | Solvent | Temperature | Reported Yield |

|---|---|---|---|---|---|

| Chlorination of 4-Vinylbenzyl Alcohol | 4-Vinylbenzyl alcohol, Thionyl chloride or Phosphorus pentachloride | N/A | Dichloromethane | Moderate | N/A |

| Elimination Reaction | p-Chloromethyl-α-bromoethylbenzene, Potassium hydroxide | 18-crown-6 (Phase-transfer catalyst) | Toluene | 40°C | 95% |

| Vapor Phase Process | Substituted ethyltoluene, Chlorine gas | N/A (Thermal) | Gas Phase (optional carrier gas like Nitrogen) | 450-650°C | High Selectivity |

Synthesis of Advanced this compound Derivatives

The dual reactivity of this compound makes it an exceptionally useful monomer for creating advanced functional polymers and other complex molecules. The benzylic chloride group is susceptible to nucleophilic substitution, allowing for the attachment of various functional moieties without affecting the polymerizable vinyl group.

This versatility enables the synthesis of a wide range of derivatives:

Functional Copolymers: 4-VBC can be copolymerized with other monomers like styrene, methyl styrene, or 2-hydroxyethyl acrylate (B77674) using free-radical polymerization. The resulting copolymers contain reactive benzyl (B1604629) chloride sites that can be further modified. For instance, these sites can react with sodium phthalimide (B116566) to attach phthalimide groups to the polymer backbone.

Amine and Ammonium (B1175870) Salt Derivatives: Copolymers of styrene and 4-VBC can be reacted with nucleophilic amines. A reaction with 3-(dimethylamino)phenol results in a polymer functionalized with both a phenol (B47542) group and a quaternary ammonium salt, created via the reaction between the dimethylamino group and the benzyl chloride. Similarly, 4-VBC can be reacted with the macrocyclic amine 1,4,7-triazacyclononane (B1209588) (TACN) to produce the novel monomer N-(4-vinylbenzyl)-1,4,7-triazacyclononane (vinylTACN), which can then be grafted onto polystyrene particles.

Amino Acid Conjugates: In the pursuit of creating biomaterials, 4-VBC can be conjugated with amino acids. A Boc

Monomeric Ionic Liquids based on this compound Precursors

Monomeric ionic liquids (MILs) are a class of ionic liquids that contain a polymerizable group, allowing them to be transformed into poly(ionic liquid)s (PILs). This compound is a common precursor for the synthesis of these monomers. The synthesis generally involves a two-step process: quaternization and anion exchange.

In the first step, the benzyl chloride group of 4-VBC reacts with a nitrogen-containing heterocyclic compound, such as an imidazole (B134444) or a pyridine (B92270) derivative, in a quaternization reaction. For instance, the reaction of this compound with 1-methylimidazole (B24206) results in the formation of 1-(p-vinylbenzyl)-3-methyl-imidazolium chloride. google.com This reaction is typically carried out at a moderate temperature, for example, 45°C overnight. google.com

The second step involves an anion exchange to replace the chloride anion with other anions like tetrafluoroborate (B81430) (BF₄⁻), hexafluorophosphate (B91526) (PF₆⁻), or bis(trifluoromethane)sulfonimide (Tf₂N⁻). This is often achieved by reacting the chloride salt with a salt containing the desired anion, such as sodium tetrafluoroborate or potassium hexafluorophosphate, in a suitable solvent like acetone. google.comgoogle.com The resulting monomeric ionic liquids are often insoluble in water, which facilitates the removal of the initial chloride salt by washing. google.com

The choice of the cation and anion can significantly influence the properties of the resulting MIL and the subsequent PIL, such as their thermal stability and CO₂ sorption capacity. google.com

Table 1: Examples of Monomeric Ionic Liquids Synthesized from this compound

| Cation | Anion | Precursors | Reference |

| 1-(p-vinylbenzyl)-3-butyl-imidazolium | Tetrafluoroborate (BF₄⁻) | This compound, 1-butylimidazole, Sodium tetrafluoroborate | google.com |

| 1-(p-vinylbenzyl)-3-methyl-imidazolium | Tetrafluoroborate (BF₄⁻) | This compound, 1-methylimidazole, Sodium tetrafluoroborate | google.com |

| 1-(p-vinylbenzyl)-3-butyl-imidazolium | Hexafluorophosphate (PF₆⁻) | This compound, 1-butylimidazole, Potassium hexafluorophosphate | google.com |

Zwitterionic Monomers from this compound

Zwitterionic monomers, which contain an equal number of positive and negative charges within the same molecule, can be synthesized from this compound. These monomers are of particular interest for creating polymers with applications in areas like antifouling surfaces due to their high hydrophilicity. sorbonne-nouvelle.frmdpi.com

Imidazolium-based Zwitterionic Monomers

One route to imidazolium-based zwitterionic monomers involves a two-step synthesis starting from this compound. mdpi.com First, 1-(4-vinylbenzyl)imidazole is prepared by reacting this compound with imidazole. mdpi.com This intermediate is then reacted with a sulfonate-containing compound to introduce the anionic group. For example, reaction with 3-chloro-2-hydroxypropane-1-sulfonate can yield the zwitterionic monomer 2-hydroxy-3-(1-(4-vinylbenzyl)imidazol-3-ium-3-yl)propane-1-sulfonate. researchgate.netresearchgate.net The presence of the hydroxyl group in the final monomer can enhance the hydrophilicity of the resulting polymers. sorbonne-nouvelle.frmdpi.com

Ammonium Sulfonate Zwitterionic Monomers

Ammonium sulfonate zwitterionic monomers can also be prepared from this compound. A common strategy involves the reaction of this compound with a tertiary amine, followed by the introduction of a sulfonate group. sorbonne-nouvelle.fr For instance, this compound can be reacted with a tertiary amine, and the resulting quaternary ammonium salt can then be reacted with a sultone, such as 1,3-propanesultone, to yield a zwitterionic sulfobetaine (B10348) monomer. Alternatively, 4-vinylbenzyl sultone, which can be derived from related precursors, serves as a versatile starting material for ammonium sulfonate zwitterionic monomers through nucleophilic ring-opening with various tertiary amines. nih.gov Another approach involves the synthesis of 3-((4-vinylbenzyl)dimethylammonio)propane-1-sulfonate. sorbonne-nouvelle.fr

Synthesis of N,N-Dimethyl Dodecyl-(4-Vinyl Benzyl) Ammonium Chloride

The synthesis of N,N-dimethyl dodecyl-(4-vinyl benzyl) ammonium chloride, a quaternary ammonium salt with surfactant properties, is achieved through the reaction of this compound with N,N-dimethyl-dodecylamine. scientific.netresearchgate.net This reaction is a quaternization where the nitrogen atom of the tertiary amine attacks the benzylic carbon of this compound, displacing the chloride ion. The resulting compound possesses both a polymerizable vinyl group and an amphiphilic structure, making it suitable for applications such as modifying the properties of polymers to enhance their antibacterial and mechanical characteristics. scientific.netresearchgate.net The thermal stability of this compound has been noted, with a decomposition temperature of 207°C. scientific.netresearchgate.net

Table 2: Synthesis of N,N-Dimethyl Dodecyl-(4-Vinyl Benzyl) Ammonium Chloride

| Reactant 1 | Reactant 2 | Product | Reference |

| This compound | N,N-Dimethyl-dodecylamine | N,N-Dimethyl Dodecyl-(4-Vinyl Benzyl) Ammonium Chloride | scientific.netresearchgate.net |

Preparation of 4-Vinylbenzyl Amidine via Gabriel Reaction

A multi-step synthesis is employed to prepare 4-vinylbenzyl amidine, a CO₂-responsive monomer, starting from this compound. nih.govresearchgate.net The initial step involves the Gabriel synthesis, where this compound is reacted with potassium phthalimide in a solvent like dimethylformamide (DMF) at around 50°C. nih.govtandfonline.com The resulting N-(4-vinylbenzyl)phthalimide is then treated to yield 4-vinylbenzylamine (B1589497). mdpi.comresearchgate.net In the subsequent step, 4-vinylbenzylamine is reacted with N,N-dimethylacetamide dimethyl acetal (B89532) to produce 4-vinylbenzyl amidine. nih.govresearchgate.nettandfonline.com This monomer exhibits a reversible hydrophobic-to-hydrophilic transition upon the introduction and removal of carbon dioxide, making it a "smart" material. nih.govresearchgate.net

PEG Chain-End Modification with this compound

Poly(ethylene glycol) (PEG), a biocompatible and water-soluble polymer, can be functionalized at its chain ends using this compound. researchgate.net This modification introduces a polymerizable vinylbenzyl group onto the PEG chain, transforming it into a macromonomer. This PEG macromonomer can then be copolymerized with other monomers to create various architectures, such as hydrogels. researchgate.net The process typically involves the reaction of the hydroxyl end-groups of PEG with this compound, often in the presence of a base to deprotonate the hydroxyl groups, facilitating the nucleophilic substitution. This method allows for the creation of cross-linked networks with improved properties, such as enhanced mechanical and thermal characteristics, which are beneficial for applications like environmental cleanup. researchgate.net

Synthesis of Styrene Derivatives Bearing Alanyl Esters

The synthesis of styrene monomers that incorporate amino acid moieties, such as alanyl esters, is a significant area of research for creating functional polymers with potential applications in biomaterials and other advanced fields. A common and effective method for preparing these monomers involves the reaction of this compound with a protected form of alanine (B10760859). nii.ac.jp

A representative synthesis involves the coupling of this compound with N-Boc-protected alanine (Boc-alanine). nii.ac.jp The tert-butyloxycarbonyl (Boc) group serves as a protecting group for the amine functional group of alanine, preventing unwanted side reactions and allowing the ester linkage to be formed selectively.

The reaction is typically carried out in a suitable solvent, such as dimethylformamide (DMF), in the presence of a base. nii.ac.jp While initial attempts using triethylamine (B128534) in ethanol (B145695) at elevated temperatures (80°C) were successful, they often resulted in the formation of by-products like 4-vinylbenzyl ethyl ether and 4-vinylbenzyl triethyl ammonium chloride due to nucleophilic substitution reactions with the solvent and the base. nii.ac.jp A more efficient method involves using an inorganic base in DMF at a slightly lower temperature of 60°C, which leads to the desired N-Boc-protected alanyl ester in good yield. nii.ac.jp

After the successful synthesis of the N-Boc-protected styrene monomer, the Boc group can be removed through deprotection to yield the final styrene derivative with a free amino group. This is typically achieved using an acid in a non-polar solvent, such as 25% trifluoroacetic acid in toluene, followed by neutralization with a mild base like sodium hydrogen carbonate. nii.ac.jp This two-step process provides a versatile route to creating polymerizable styrene monomers functionalized with alanyl esters. nii.ac.jp

Table 1: Reaction Parameters for the Synthesis of N-Boc-4-vinylbenzyl-alanyl ester nii.ac.jp

| Parameter | Value |

| Starting Material A | This compound |

| Starting Material B | Boc-alanine |

| Solvent | Dimethylformamide (DMF) |

| Base | Inorganic Base |

| Temperature | 60°C |

| Product | N-Boc-4-vinylbenzyl-alanyl ester |

| Yield | 76% |

This synthetic approach allows for the creation of well-defined monomers that can be subsequently polymerized, often via radical polymerization using initiators like azobisisobutyronitrile (AIBN), to produce polystyrenes with amino acid side chains. nii.ac.jp

Polymerization Mechanisms and Kinetics of 4 Vinylbenzyl Chloride

Fundamental Polymerization Mechanisms

The dual functionality of 4-Vinylbenzyl chloride, arising from its vinyl group and benzyl (B1604629) chloride moiety, allows for its polymerization through several mechanisms. The vinyl group is susceptible to chain-growth polymerization, while the benzyl chloride group can be utilized for post-polymerization modifications or as an initiation site for other polymerization techniques.

Free radical polymerization is a widely employed method for the synthesis of poly(this compound) (PVBC). This process, like other free radical polymerizations, proceeds through three primary stages: initiation, propagation, and termination.

Initiation: The process begins with the generation of free radicals from an initiator molecule, which then react with a 4-VBC monomer to form a monomer radical. Common initiators for the free radical polymerization of 4-VBC include azo compounds, such as 2,2'-azobis(2-methylpropionitrile) (B43924) (AIBN), and peroxides, like benzoyl peroxide (BPO). The initiation reaction can be represented as follows:

Decomposition of Initiator: I → 2R•

Addition to Monomer: R• + CH₂=CH-C₆H₄-CH₂Cl → R-CH₂-CH•-C₆H₄-CH₂Cl

Propagation: The newly formed monomer radical rapidly adds to subsequent 4-VBC monomers, leading to the growth of the polymer chain. This step is highly exothermic and is the primary chain-building reaction:

Chain Growth: R-(CH₂-CH(C₆H₄CH₂Cl))n• + CH₂=CH-C₆H₄-CH₂Cl → R-(CH₂-CH(C₆H₄CH₂Cl))n+1•

Termination: The growth of polymer chains is concluded by termination reactions, where two growing radical chains react to form one or more stable polymer molecules. The two main termination mechanisms are combination (coupling) and disproportionation.

Combination: Two growing chains combine to form a single, longer polymer chain.

Disproportionation: A hydrogen atom is transferred from one growing chain to another, resulting in two polymer chains, one with a saturated end and the other with an unsaturated end.

| Initiator | Solvent | Temperature (°C) | Polymer Mn ( g/mol ) | Polymer Mw ( g/mol ) | PDI (Mw/Mn) | Reference |

| Benzoyl Peroxide | Toluene (B28343) | 60 | 25,000 | 58,000 | 2.32 | ukm.my |

| Benzoyl Peroxide | Xylene | 60 | 22,000 | 54,000 | 2.45 | ukm.my |

| Benzoyl Peroxide | 1,4-Dioxane | 60 | 18,000 | 46,000 | 2.55 | ukm.my |

| Benzoyl Peroxide | Tetrahydrofuran (B95107) | 60 | 32,000 | 69,000 | 2.15 | ukm.my |

To overcome the limitations of conventional free radical polymerization, such as broad molecular weight distributions and limited control over polymer architecture, controlled/living polymerization techniques have been developed and applied to 4-VBC. These methods allow for the synthesis of well-defined polymers with predictable molecular weights and low polydispersity indices (PDI).

RAFT polymerization is a versatile controlled radical polymerization technique that utilizes a thiocarbonylthio compound as a chain transfer agent (CTA), often referred to as a RAFT agent. The RAFT process introduces a dynamic equilibrium between active (propagating) and dormant polymer chains, allowing for controlled chain growth.

The mechanism of RAFT polymerization involves a series of addition-fragmentation steps. A propagating radical adds to the RAFT agent, forming an intermediate radical. This intermediate can then fragment to release a new radical that can initiate polymerization, and a polymeric RAFT agent. This process allows for the chains to grow at a similar rate, leading to a narrow molecular weight distribution.

The kinetics of RAFT polymerization of 4-VBC exhibit a linear increase in the number-average molecular weight (Mn) with monomer conversion. This linear relationship is a key indicator of a controlled polymerization process.

| RAFT Agent | Initiator | Solvent | Temperature (°C) | Conversion (%) | Mn ( g/mol ) | PDI | Reference |

| Benzyl ethyl trithiocarbonate | AIBN | Toluene | 60 | 85 | 10,400 | 1.15 | researchgate.net |

| S-1-dodecyl-S'-(α,α'-dimethyl-α”-acetic acid)trithiocarbonate | AIBN | 1,4-Dioxane | 70-75 | 45-76 | Controlled | < 1.17 | researchgate.net |

Living anionic polymerization offers another route to well-defined polymers of 4-VBC and its derivatives. This technique involves the initiation of polymerization by a strong nucleophile, such as an organolithium compound, which creates a propagating carbanion. In the absence of termination or chain transfer reactions, these carbanions remain active, allowing for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions.

The polymerization of 4-vinylbenzyl piperidine (B6355638), a derivative of 4-VBC, has been demonstrated via living anionic polymerization. The kinetics of this polymerization were found to be pseudo-first-order, with a propagation rate constant (kp) of 2.7 s⁻¹ at 23°C in cyclohexane. ukm.my This demonstrates the rapid and controlled nature of the polymerization.

A key feature of living anionic polymerization is the ability to create block copolymers by the sequential addition of different monomers. After the complete polymerization of the first monomer, the still-active polymer chains can initiate the polymerization of a second monomer.

Atom Transfer Radical Polymerization (ATRP) is a powerful controlled radical polymerization method that employs a transition metal catalyst to establish a reversible equilibrium between active propagating radicals and dormant species (alkyl halides). This equilibrium maintains a low concentration of active radicals, minimizing termination reactions and enabling controlled polymer growth.

The key components of an ATRP system are the monomer, an initiator with a transferable halogen atom, and a catalyst system typically composed of a transition metal salt (e.g., Cu(I)Cl) and a ligand (e.g., a bipyridine derivative). The catalyst reversibly abstracts the halogen from the dormant chain end to generate a radical that can propagate.

This compound itself can act as both a monomer and an initiator in ATRP due to the presence of the benzylic chloride group. This dual functionality allows for the synthesis of hyperbranched polymers. More commonly, an external initiator is used to polymerize 4-VBC in a controlled manner. The kinetics of ATRP are characterized by a first-order dependence on monomer concentration, and the number-average molecular weight of the resulting polymer increases linearly with conversion.

| Initiator | Catalyst System | Solvent | Temperature (°C) | Polymer Mn ( g/mol ) | PDI | Reference |

| Ethyl α-bromoisobutyrate | CuCl/2,2'-bipyridine | Toluene | 110 | Controlled | < 1.3 | researchgate.net |

| 1-Phenylethyl chloride | CuCl/N,N,N',N'',N''-Pentamethyldiethylenetriamine | Anisole | 90 | Controlled | ~1.2 | asianpubs.org |

Controlled/Living Polymerization Techniques

Copolymerization Strategies Involving this compound

The versatility of this compound is further enhanced through its ability to copolymerize with a wide range of other monomers. Copolymerization allows for the tailoring of polymer properties by combining the characteristics of different monomers into a single macromolecule. 4-VBC can be incorporated into various copolymer architectures, including random, block, and graft copolymers. chemicalbook.com

Random Copolymers: 4-VBC can be copolymerized with monomers such as styrene (B11656), methyl methacrylate, and acrylic acid via free radical polymerization to yield random copolymers. researchgate.netunivook.com The resulting copolymers possess properties that are an average of the constituent homopolymers, with the added functionality of the benzyl chloride group for subsequent chemical modifications.

Block Copolymers: Controlled polymerization techniques are instrumental in the synthesis of block copolymers containing 4-VBC segments. For instance, a poly(this compound) macro-RAFT agent can be used to initiate the polymerization of a second monomer, such as N-isopropylacrylamide, to form a well-defined block copolymer. researchgate.net Similarly, living anionic polymerization allows for the sequential addition of monomers to create block copolymers.

Graft Copolymers: The reactive benzyl chloride group of 4-VBC makes it an excellent monomer for the synthesis of graft copolymers. A backbone polymer containing 4-VBC units can be functionalized with initiating sites for the growth of side chains of another polymer. For example, poly(this compound) can be modified to introduce azide (B81097) groups, which can then be used in "click" chemistry to attach pre-made polymer chains, such as poly(ethylene glycol), to form a graft copolymer. ias.ac.inias.ac.in Another strategy involves using a macroinitiator, such as a TEMPO-functionalized polymer, to initiate the polymerization of 4-VBC, resulting in grafted chains. mdpi.comnih.gov

The incorporation of 4-VBC into copolymers provides a versatile platform for the development of advanced materials with tailored functionalities for a wide array of applications.

Copolymerization with Styrene

The copolymerization of this compound with styrene is a common method to introduce reactive chloromethyl groups into a polystyrene backbone. This can be accomplished through several polymerization techniques, primarily free-radical polymerization and controlled radical polymerization.

In conventional free-radical polymerization , an initiator such as α,α'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) is used to generate radicals that initiate the polymerization of the monomer mixture. harth-research-group.orgresearchgate.net For instance, copolymers of 4-chloromethyl styrene (a common term for VBC) and styrene have been synthesized at 70°C using AIBN as the initiator. marquette.edu The resulting polymer is a random copolymer, with the distribution of monomer units along the chain being dependent on the feed ratio of the monomers and their respective reactivity ratios. The reactivity ratios describe the preference of a growing polymer chain ending in one monomer unit to add another molecule of the same monomer versus the comonomer.

Controlled radical polymerization (CRP) techniques offer more precise control over the copolymer's molecular weight, polydispersity, and architecture. Nitroxide-mediated polymerization (NMP) is one such technique that has been employed. For example, a 2,2,6,6-tetramethylpiperidin-N-oxyl (TEMPO)-functionalized macroinitiator can be used to graft random copolymer chains of VBC and styrene from a polymer backbone. nih.gov This "grafting from" approach allows for the synthesis of graft copolymers with well-defined side chains. The controlled nature of NMP helps to minimize the formation of non-grafted homopolymers, simplifying purification. nih.gov

The following table summarizes typical reaction conditions for the free-radical copolymerization of VBC and styrene:

Table 1: Reaction Conditions for Free-Radical Copolymerization of this compound and Styrene

| Parameter | Value | Reference |

|---|---|---|

| Monomers | This compound, Styrene | harth-research-group.org |

| Initiator | 2,2'-Azobisisobutyronitrile (AIBN) | harth-research-group.org |

| Temperature | 60 °C | harth-research-group.org |

| Duration | 12 hours | harth-research-group.org |

Copolymerization with Acrylic Acid

This compound can be copolymerized with acrylic acid, typically through free-radical polymerization, to synthesize polymers that incorporate the properties of both monomers. univook.com This process allows for the creation of materials with both the reactive functionality of VBC and the hydrophilic, acidic nature of acrylic acid. univook.com

While specific kinetic data and reactivity ratios for the 4-VBC and acrylic acid monomer pair are not extensively detailed in readily available literature, the general principles of free-radical copolymerization apply. The polymerization kinetics, including the rate of polymerization and the final copolymer composition, are governed by the reactivity ratios of the two monomers. The reactivity of acrylic acid in copolymerization is known to be significantly influenced by the reaction conditions, particularly the solvent. cmu.edu The monomer reactivity ratios of acrylic acid can change dramatically with the nature of the solvent due to effects like monomer association. cmu.edu For instance, the reactivity ratios of acrylic acid are generally higher in nonpolar solvents compared to polar solvents. cmu.edu This solvent-dependent reactivity would be a critical factor in controlling the microstructure of a 4-VBC-co-acrylic acid copolymer.

Graft Copolymer Synthesis via "Click" Chemistry and Ring-Opening Polymerization

A sophisticated and highly efficient method for preparing graft copolymers involving this compound utilizes a combination of free-radical polymerization, ring-opening polymerization (ROP), and copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent "click" chemistry reaction. ias.ac.in This multi-step approach allows for the synthesis of well-defined graft copolymers where a pre-synthesized polymer is grafted onto a poly(this compound) backbone.

The general synthetic strategy is as follows:

Backbone Synthesis : Poly(this compound) (P(4-VBC)) is first synthesized via free-radical polymerization of the 4-VBC monomer, often using an initiator like AIBN. ias.ac.in

Functionalization of the Backbone : The pendant chloromethyl groups on the P(4-VBC) backbone are converted into azide groups by reaction with sodium azide. This creates an azide-functionalized macroinitiator, poly(4-vinylbenzyl azide) (P(4-VBA)). ias.ac.inrsc.org

Graft Synthesis : Separately, a second polymer intended for the grafts is synthesized with a terminal alkyne group. This is often achieved through the ring-opening polymerization (ROP) of a cyclic monomer, such as β-butyrolactone or ε-caprolactone, using an initiator that contains an alkyne functional group (e.g., propargyl alcohol). ias.ac.in This results in a polymer like terminal propargyl poly(β-butyrolactone). ias.ac.in

"Click" Reaction : The azide-functionalized backbone (P(4-VBA)) and the alkyne-terminated grafts are then joined together using the CuAAC "click" reaction. ias.ac.in This reaction is highly efficient and specific, forming a stable triazole linkage between the backbone and the grafts. ias.ac.in

This "grafting to" methodology provides excellent control over the final architecture, as both the backbone and the grafts are well-defined before being combined.

Table 2: Steps in Graft Copolymer Synthesis via "Click" Chemistry and ROP

| Step | Description | Key Reagents/Reaction Type | Reference |

|---|---|---|---|

| 1 | Synthesis of P(4-VBC) backbone | 4-VBC, AIBN / Free-Radical Polymerization | ias.ac.in |

| 2 | Conversion to P(4-VBA) | P(4-VBC), Sodium Azide | ias.ac.inrsc.org |

| 3 | Synthesis of alkyne-terminated grafts | β-butyrolactone, Propargyl alcohol / Ring-Opening Polymerization | ias.ac.in |

Synthesis of Block Copolymers

The reactive nature of this compound makes it a valuable component in the synthesis of block copolymers, which are macromolecules composed of two or more distinct polymer chains linked together. chemicalbook.com These materials are of great interest due to their ability to self-assemble into ordered nanostructures.

Controlled radical polymerization techniques are typically employed to synthesize block copolymers containing 4-VBC. For example, a block copolymer of poly(acrylic acid) and a carbazole-functionalized styrene monomer derived from 4-VBC has been synthesized. harth-research-group.org In this process, a low molecular weight poly(acrylic acid) is first polymerized to create a macroinitiator, which is then chain-extended with the 4-VBC derivative to form the second block. harth-research-group.org

Another example involves the synthesis of block copolymers through living anionic polymerization. A poly(4-vinylbenzyl piperidine)-block-polystyrene copolymer was prepared by sequentially adding the respective monomers to the reaction mixture initiated by sec-butyllithium. This sequential monomer addition, characteristic of living polymerizations, allows for the formation of well-defined block structures.

The general approach involves polymerizing one monomer to create a "living" polymer chain or a macroinitiator, which then initiates the polymerization of the second monomer (in this case, 4-VBC or a derivative) to grow the subsequent block. This ensures that the blocks are covalently linked, resulting in a linear block copolymer architecture. harth-research-group.org

Kinetics and Stability During Polymerization

The polymerization of this compound is governed by kinetic factors and is influenced by its inherent stability. The monomer can undergo polymerization both spontaneously at elevated temperatures and in a controlled manner through the use of initiators and stabilizers. chemicalbook.com

Thermal Autopolymerization

This compound is known to be prone to spontaneous polymerization when exposed to heat. chemicalbook.com This thermal autopolymerization occurs in the absence of any added initiator. While detailed kinetic studies specifically on 4-VBC are not abundant, research on structurally similar monomers, such as 4-vinylbenzyl piperidine, provides significant insight.

Studies on 4-vinylbenzyl piperidine have shown that elevated temperatures, often used in controlled radical polymerization processes, can lead to significant thermal autopolymerization. The kinetics of this process were found to be pseudo-first-order. An Arrhenius analysis determined the thermal activation energy (Ea) for 4-vinylbenzyl piperidine, revealing it to be considerably lower than that of styrene. This suggests that the 4-vinylbenzyl structure is more susceptible to thermal initiation than styrene. The proposed mechanism for this thermal initiation is similar to the Mayo mechanism for styrene, but it is suggested that the substituent on the benzyl ring can also influence the polymerization rates.

The tendency of 4-VBC to autopolymerize underscores the need for careful temperature control during its polymerization and the importance of stabilizers during storage. wikipedia.org While thermal autoinitiation can be used to drive polymerization, it generally leads to poor control over the molecular weight and a broad molecular weight distribution, especially at high conversions. nih.gov

Influence of Initiators and Stabilizers

The polymerization of this compound is significantly influenced by the presence of initiators and stabilizers. These chemical agents are used to control the onset, rate, and outcome of the polymerization process.

Initiators are substances that generate radical species to begin the polymerization chain reaction. For the free-radical polymerization of 4-VBC, common thermal initiators include AIBN (α,α'-azobisisobutyronitrile) and BPO (benzoyl peroxide). researchgate.netukm.my The choice of initiator and its concentration affect the polymerization rate and the molecular weight of the resulting polymer. For instance, using AIBN can improve the control over the molecular weight of poly(this compound) compared to thermal autopolymerization, especially at lower temperatures. nih.gov In controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT), a thermal or photoinitiator is used in conjunction with a RAFT agent to produce radicals that trigger the degenerative chain transfer process. beilstein-journals.org

Stabilizers are added to 4-VBC to prevent premature or spontaneous polymerization during storage and handling. wikipedia.org The monomer is typically supplied with an inhibitor, such as 500 ppm of tert-butylcatechol. This compound acts as a radical scavenger, reacting with and neutralizing any free radicals that may form due to exposure to heat or light, thus inhibiting the initiation of polymerization. chemicalbook.com Before polymerization is desired, this inhibitor must typically be removed, for example, by washing with an aqueous base solution or by passing the monomer through a column of basic alumina.

The interplay between initiators and stabilizers is crucial. Initiators provide the necessary radicals to start the polymerization under controlled conditions, while stabilizers ensure the monomer remains in its unpolymerized state until it is ready for use.

Factors Affecting Polymerization Control and Molecular Weight Distribution

Controlled or "living" polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, provide significantly better control over the polymer structure compared to conventional free-radical polymerization. univook.com These methods allow for the precise regulation of molecular weight and a narrow molecular weight distribution, enabling the synthesis of well-defined polymers with specific functionalities. univook.combeilstein-journals.org

Initiator System

The choice of initiator plays a pivotal role in controlling the polymerization. In RAFT polymerization, for instance, using an azoinitiator like azobisisobutyronitrile (AIBN) at lower temperatures can improve molecular weight control compared to thermal autoinitiation, especially for lower targeted degrees of polymerization (DP). beilstein-journals.orgnih.gov However, at higher targeted DPs, the contribution of initiator-derived chains can become significant, leading to poorer molecular-weight control. nih.gov In RAFT, the ratio of the chain transfer agent (CTA) to the initiator is kept high to minimize the fraction of terminated or "dead" chains, as the ratio of monomer to the RAFT agent is the primary determinant of the average degree of polymerization. beilstein-journals.org

Temperature

Temperature is a critical parameter that affects both the rate of polymerization and the degree of control. Higher temperatures generally lead to faster reaction rates but can diminish control over the polymer's structure. univook.com Conversely, lower temperatures have been shown to improve control over molecular weight in the RAFT polymerization of 4-VBC. beilstein-journals.orgnih.gov It is also important to note that 4-VBC can undergo spontaneous thermal polymerization when exposed to heat, which can impede controlled polymerization processes that require elevated temperatures. chemicalbook.comrsc.orgrsc.org

Solvent

The solvent used in the polymerization process can influence the resulting polymer's characteristics. Studies on the free-radical polymerization of 4-VBC using benzoyl peroxide as an initiator have shown that different solvents yield polymers with varying molecular weights and polydispersity indices. ukm.my For example, polymerization in tetrahydrofuran (THF) resulted in a lower PDI compared to reactions carried out in 1,4-dioxane, xylene, or toluene. ukm.my In controlled polymerization techniques like ATRP, solvents can have a dramatic effect on the equilibrium constant (KATRP), which in turn affects the polymerization control. wikipedia.org

Table 1: Effect of Solvent on the Molecular Weight and Polydispersity Index (PDI) of PVBC Synthesized by Free Radical Polymerization ukm.my

| Solvent | Number Average Molecular Weight (Mn) | Weight Average Molecular Weight (Mw) | Polydispersity Index (PDI) |

| Tetrahydrofuran (THF) | 14,000 | 29,000 | 2.1 |

| Xylene | 12,000 | 29,000 | 2.4 |

| Toluene | 10,000 | 31,000 | 3.1 |

| 1,4-Dioxane | 8,000 | 30,000 | 3.8 |

Catalyst System (in ATRP)

In Atom Transfer Radical Polymerization (ATRP), the catalyst is a fundamental component that governs the equilibrium between the active, propagating radical species and the dormant species. acs.org This equilibrium is key to achieving a controlled polymerization. wikipedia.org The catalyst typically consists of a transition metal complex, with the choice of the metal center (e.g., copper, iron, ruthenium) and the associated ligands being crucial for tuning the catalyst's activity. wikipedia.orgacs.orgcmu.edu For a given monomer, the catalyst's effectiveness depends on its redox potential and its affinity for the halogen atom (halidophilicity). cmu.edu The selection of a suitable initiating and catalytic system is essential for exerting good control over the polymerization and achieving a narrow molecular weight distribution. acs.org

Table 2: Characteristics of Poly(this compound) from AIBN-Initiated, PABTC-Mediated RAFT Polymerization beilstein-journals.orgnih.gov

| Experiment No. | Time (min) | Conversion (%) | Mn (Experimental) ( g/mol ) | Mw/Mn (PDI) |

| 1 | 30 | 7 | 1,400 | 1.25 |

| 1 | 60 | 14 | 2,700 | 1.25 |

| 1 | 90 | 20 | 3,700 | 1.25 |

| 1 | 120 | 27 | 4,600 | 1.26 |

| 1 | 180 | 39 | 5,900 | 1.29 |

| 1 | 240 | 48 | 6,800 | 1.33 |

| Conditions: Polymerizations carried out at 60 °C in DMF (10 wt %) and [VBC]₀/[PABTC]₀/[AIBN]₀ = 100/1/0.1. |

By carefully selecting and controlling these factors, it is possible to synthesize poly(this compound) with predetermined molecular weights and low polydispersity, which is essential for the development of advanced materials with specific and predictable properties. univook.com

Advanced Poly 4 Vinylbenzyl Chloride Materials: Functionalization and Architecture

Post-Polymerization Functionalization Strategies

The presence of the benzylic chlorine in the repeating units of PVBC makes a large number of nucleophilic and electrophilic substitution reactions possible, facilitating the synthesis of various functionalized polymers. ukm.myresearchgate.net This reactivity is a cornerstone of its utility, allowing for the introduction of diverse chemical moieties after the initial polymerization has occurred.

Nucleophilic Substitution Reactions of the Benzyl (B1604629) Chloride Group

The benzyl chloride group on PVBC is highly susceptible to nucleophilic attack, which allows for the straightforward displacement of the chloride ion. researchgate.net This facile substitution provides a powerful platform for modifying the polymer's properties. A wide range of nucleophiles can be employed to introduce new functional groups, thereby altering the polymer's solubility, reactivity, and potential applications. For instance, reactions with various amines and other nucleophiles lead to functionalized polymers with high degrees of conversion. acs.org

One study reported the functionalization of poly(4-vinylbenzyl chloride/ethylene glycol dimethacrylate) particles through reactions with nucleophiles like triethylamine (B128534), imidazole (B134444), piperidine (B6355638), and pyrrolidine (B122466) to create polymeric sorbents for enriching pharmaceuticals from aqueous samples. nih.gov

Table 1: Examples of Nucleophiles for PVBC Functionalization

| Nucleophile | Resulting Functional Group | Reference |

|---|---|---|

| Tris(2-aminoethyl)amine | Primary and Secondary Amines | acs.org |

| Morpholine | Tertiary Amine (cyclic) | acs.org |

| Hexamethylenetetramine | Amine functionalities | acs.org |

| Imidazole | Imidazole group | nih.gov |

Introduction of Quaternary Ammonium (B1175870) Groups

A significant application of PVBC's reactivity is the synthesis of poly(quaternary ammonium chlorides), which are polymers containing quaternary ammonium salts. rsc.orgchemicalbook.com These materials are synthesized by reacting the benzyl chloride groups of PVBC with tertiary amines. rsc.org This process, known as quaternization, converts the neutral polymer into a polyelectrolyte or an ionomer.

The reaction is a straightforward alkylation where the lone pair of electrons on the nitrogen atom of the tertiary amine attacks the electrophilic benzylic carbon, displacing the chloride ion and forming a quaternary ammonium salt. scispace.comresearchgate.net This functionalization is crucial for developing materials like anion exchange membranes and antibacterial polymers. rsc.orgscispace.commdpi.com The choice of the tertiary amine allows for the tuning of the properties of the resulting quaternary ammonium polymer. rsc.org

Table 2: Tertiary Amines Used for Quaternization of PVBC

| Tertiary Amine | Resulting Quaternary Ammonium Group | Reference |

|---|---|---|

| Trimethylamine | Benzyl trimethylammonium chloride | researchgate.net |

| Triethylamine | Benzyl triethylammonium (B8662869) chloride | nih.gov |

| 1-Methylimidazole (B24206) | Benzyl methylimidazolium chloride | rsc.org |

Azide (B81097) Derivatives and Click Chemistry

The benzyl chloride group of PVBC can be readily converted into an azide group through a nucleophilic substitution reaction with sodium azide (NaN₃). ias.ac.in This creates an azide-functionalized polymer (PVBC-N₃), which serves as a versatile precursor for further modification using "click chemistry." ias.ac.in

Click chemistry refers to a set of reactions that are high-yielding, wide in scope, and generate minimal byproducts. sigmaaldrich.compoly-an.de The most prominent example is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole ring by reacting an azide with a terminal alkyne. researchgate.netnih.gov By transforming PVBC into PVBC-N₃, the polymer is primed to react with various alkyne-containing molecules, enabling the attachment of complex structures, such as other polymer chains or biomolecules, with high efficiency. ias.ac.innih.gov This strategy has been successfully employed to synthesize graft copolymers. ias.ac.in

Synthesis of Poly(this compound)-based Nanostructures

The functional capabilities of PVBC extend to the fabrication of sophisticated nanostructured materials. Its ability to be polymerized in a controlled manner and subsequently functionalized makes it an ideal component for creating core-shell particles and polymer brushes.

Core-Shell Particles and Nanoparticles

Core-shell nanoparticles are composite particles consisting of an inner core material surrounded by an outer shell of another material. PVBC is frequently used to form the shell around various core materials, such as silica (B1680970) or magnetic nanoparticles. beilstein-journals.orgnih.govmonash.eduacs.org The PVBC shell provides a reactive surface that can be further functionalized for specific applications.

A common method to produce these nanostructures is through controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. beilstein-journals.orgnih.gov This allows for the growth of well-defined PVBC chains from the surface of the core particle, resulting in core-shell particles that are monodisperse in size with a controlled shell thickness. beilstein-journals.orgmonash.edu For example, silica core–poly(VBC) shell nanoparticles have been synthesized using a "grafting from" approach with RAFT polymerization. beilstein-journals.orgnih.gov

Polymer Brushes via Grafting-From Methodologies

Polymer brushes are assemblies of polymer chains tethered by one end to a surface at a high enough density to force the chains to stretch away from the surface. cmu.edu The "grafting-from" approach is a powerful method for creating dense polymer brushes. This technique involves immobilizing an initiator on a substrate surface and then polymerizing monomers from these surface-bound initiators.

For PVBC-based brushes, a surface is first functionalized with an initiator capable of initiating a controlled polymerization. For instance, a stable initiator monolayer can be formed on a silicon wafer through the UV-induced coupling of this compound itself, which can then be used for surface-initiated atom transfer radical polymerization (ATRP). acs.org This method allows for the growth of well-defined PVBC brushes directly from the surface, with kinetics showing a linear increase in film thickness over time, indicative of a controlled, "living" polymerization process. acs.org This approach provides excellent control over the thickness and density of the grafted polymer layer. beilstein-journals.orgnih.govmonash.edu

Microsphere Synthesis and Surface Modifications

Poly(this compound) (PVBC) microspheres are versatile platforms for a variety of applications due to the reactive nature of the chloromethyl group, which allows for straightforward surface functionalization. One common method for their synthesis is dispersion polymerization of this compound (VBC). In a typical synthesis, VBC is polymerized in an ethanol (B145695) solution in the presence of a steric stabilizer, such as poly(vinylpyrrolidone) (PVP), and an initiator like 2,2'-azobisisobutyronitrile (AIBN). tandfonline.com The size of the resulting monodisperse microspheres can be controlled by adjusting the initial concentration of the stabilizer. tandfonline.com

The utility of these microspheres lies in their capacity for post-polymerization modification. The chloromethyl groups on the surface of the microspheres serve as active sites for nucleophilic substitution reactions. For instance, PVBC microspheres have been successfully functionalized with biomolecules. In one study, glucosamine (B1671600) and bovine serum albumin (BSA) were linked to the surface of the microspheres. tandfonline.comtandfonline.com The successful attachment of these molecules was confirmed by elemental analysis, infrared spectroscopy, and zeta potential measurements. tandfonline.comtandfonline.com

Another advanced application of VBC in microsphere synthesis involves the creation of hypercrosslinked polymer microspheres. These materials are known for their high specific surface areas. strath.ac.uk A terpolymer of poly(acrylonitrile-co-divinylbenzene-co-vinylbenzyl chloride) can be synthesized via precipitation polymerization. strath.ac.uk The subsequent hypercrosslinking is achieved through a Friedel-Crafts reaction, where the chloromethyl groups from the VBC units act as internal electrophiles, leading to a highly crosslinked and porous network. strath.ac.uk This process results in a significant increase in the specific surface area of the polymer microspheres. strath.ac.uk

Below is a table summarizing the effect of poly(vinylpyrrolidone) concentration on the size of poly(vinylbenzyl chloride) microspheres produced by dispersion polymerization. tandfonline.com

| PVP Concentration (% w/v) | Mean Microsphere Diameter (nm) |

| 1.15 | 550 |

| 2.00 | 1000 |

Note: The data in this table is based on findings from cited research. tandfonline.com

Complex Polymer Architectures

The ability of this compound to be polymerized in a controlled manner and its reactive side chain makes it an ideal building block for complex polymer architectures. These architectures allow for the combination of different polymer properties into a single macromolecule.

Graft copolymers featuring a poly(this compound) backbone can be synthesized through various methods, enabling the attachment of diverse side chains. One versatile approach combines free-radical polymerization (FRP) with "click" chemistry. ias.ac.inias.ac.in In this method, poly(this compound) is first synthesized by FRP. The pendant benzyl chloride groups are then converted to azide groups. In parallel, a second polymer with a terminal alkyne group is prepared. The two polymers are then joined via a copper-catalyzed azide-alkyne cycloaddition, a "click" reaction, to form the graft copolymer. ias.ac.inias.ac.in This strategy has been used to create amphiphilic graft copolymers by grafting poly(ethylene glycol) methyl ether (mPEG) onto a PVBC backbone. ias.ac.in

Another method for preparing graft copolymers is through the "grafting from" approach using living radical polymerization techniques. For example, poly(this compound) can be used as a macroinitiator for the cationic polymerization of isobutylene, resulting in poly(this compound)-graft-polyisobutylene copolymers. researchgate.net Reversible addition-fragmentation chain transfer (RAFT) polymerization has also been employed to graft PVBC from silica nanoparticles, creating core-shell structures with a high density of functionalizable benzyl chloride groups in the shell. nih.govbeilstein-journals.orgnih.gov The molecular weight of the grafted chains can be controlled by the polymerization conditions. nih.govbeilstein-journals.orgnih.gov

The following table presents data on the synthesis of poly(VB-g-mPEG) amphiphilic graft copolymers via a combination of free-radical polymerization and "click" chemistry. ias.ac.in

| Polymer | Mn ( g/mol ) | Dispersity (Đ) |

| Poly(this compound) (PVBC) | 18,500 | 1.85 |

| mPEG-propargyl | 2,136 | 1.24 |

| Poly(VB-g-mPEG) | 35,200 | 2.15 |

Note: Mn (number average molecular weight) and Đ (dispersity) values are typically determined by Gel Permeation Chromatography (GPC). The data is based on findings from cited research. ias.ac.in

A notable class of smart polymers derived from poly(this compound) are thermo-responsive polymers. A family of such polymers based on poly[N-(4-vinylbenzyl)-N,N-dialkylamine] has been synthesized, exhibiting both lower critical solution temperature (LCST) and/or upper critical solution temperature (UCST) behavior in alcohol and alcohol/water mixtures. acs.orgresearchgate.net These polymers are synthesized by the post-polymerization modification of PVBC with different dialkylamines. Their thermo-responsive behavior is influenced by factors such as the polymer's molecular weight, concentration, and the composition of the solvent. researchgate.net

For instance, a doubly thermo-responsive triblock copolymer, PVMA₅₃-b-PVEA₁₀₈-b-PVMA₅₃, was synthesized. acs.orgresearchgate.net This polymer demonstrated two distinct LCSTs. The PVEA block first undergoes a phase transition at 32.5 °C, forming core-corona micelles. Subsequently, the PVMA blocks transition at a second LCST of 54.5 °C, leading to corona-collapsed micelles. acs.orgresearchgate.net This behavior highlights the tunable nature of these polymers.

Another related class of thermo-responsive polymers is based on poly[trialkyl-(4-vinylbenzyl)ammonium] chlorides. rsc.orgrsc.org These water-soluble polymers exhibit thermo-responsive behavior upon the addition of salts. The nature of the phase transition (UCST or LCST) is dependent on the length of the alkyl chains attached to the ammonium group. For example, a polymer with ethyl chains shows UCST behavior, while those with butyl or pentyl chains exhibit LCST behavior. rsc.orgrsc.org

The table below shows the phase transition temperatures for a doubly thermo-responsive triblock copolymer in an ethanol/water mixture. acs.orgresearchgate.net

| Copolymer Block | LCST (°C) | Resulting Structure |

| PVEA₁₀₈ | 32.5 | Core-corona micelles |

| PVMA₅₃ | 54.5 | Corona-collapsed micelles |

Note: LCST (Lower Critical Solution Temperature) is the temperature above which the polymer and solvent are no longer miscible. The data is based on findings from cited research. acs.orgresearchgate.net

Crosslinking poly(vinylbenzyl chloride) is a strategy to enhance its mechanical properties and create robust materials, particularly for applications like anion exchange membranes (AEMs) in fuel cells. mdpi.comacs.orgacs.org One approach involves crosslinking PVBC with long, flexible chains that have multiple quaternary ammonium heads. This method can be carried out in a single step and results in AEMs with high ionic conductivity and good mechanical properties. acs.orgresearchgate.net These crosslinked membranes also exhibit excellent alkaline stability, low water uptake, and good dimensional stability. acs.orgresearchgate.net

PVBC can also be crosslinked with other polymers to create composite membranes with tailored properties. For instance, crosslinked membranes have been synthesized from polybenzimidazole (PBI) and PVBC. mdpi.com These membranes, after quaternization with 1,4-diazabicyclo[2.2.2]octane (DABCO), show promise as anion exchange electrolytes for direct ethanol fuel cells. mdpi.com Similarly, polyfluorene/poly(vinylbenzyl chloride) crosslinked AEMs have been developed. The introduction of a crosslinked structure improves the mechanical strength and dimensional stability of these membranes. acs.org

The properties of these crosslinked membranes can be fine-tuned by adjusting the degree of crosslinking and the nature of the crosslinking agent. For example, in the PVBC-xQ4 series of membranes, where 'x' denotes the molar percentage of the crosslinker, the ion exchange capacity (IEC) and ionic conductivity can be controlled. acs.org

The following table provides data on the properties of a crosslinked poly(vinylbenzyl chloride) anion exchange membrane (PVBC-50Q4). acs.orgresearchgate.net

| Property | Value |

| Ion Exchange Capacity (IEC) | 1.87 mequiv g⁻¹ |

| Ionic Conductivity at 80 °C | 74.3 mS cm⁻¹ |

| Peak Power Density in a Single Cell at 60 °C | 109.2 mW cm⁻² |

Note: The data in this table is based on findings from cited research. acs.orgresearchgate.net

Applications of Poly 4 Vinylbenzyl Chloride and Its Derivatives in Materials Science and Engineering

Ion Exchange Resins and Membranes

One of the most prominent applications of poly(4-vinylbenzyl chloride) (PVBC) is as a precursor in the synthesis of ion exchange resins and membranes. univook.comchemicalbook.com The chloromethyl groups on the PVBC backbone are ideal sites for quaternization reactions, where tertiary amines are introduced to create positively charged quaternary ammonium (B1175870) groups. ukm.my This process transforms the polymer into a strong anion exchanger, capable of conducting anions, making it highly suitable for various separation and electrochemical technologies. ukm.my Copolymers of this compound are frequently prepared with other monomers, such as styrene (B11656) or divinylbenzene (B73037), to optimize the mechanical, thermal, and chemical properties of the final membrane material. ukm.mystrath.ac.uk

Anion Exchange Membranes for Fuel Cells and Electrolyzers

Anion exchange membranes (AEMs) are critical components in electrochemical devices like fuel cells and water electrolyzers. AEMs derived from PVBC have shown significant promise due to their excellent performance and stability. Researchers have developed cross-linked PVBC AEMs to enhance ionic conductivity and mechanical properties. In one study, a cross-linked PVBC membrane bearing multiple quaternary ammonium heads demonstrated high ionic conductivity, robust alkaline stability, and good dimensional stability. This membrane achieved a peak power density of 109.2 mW cm⁻² at 60 °C in a single-cell fuel cell test, highlighting its potential for practical applications. ncsu.edu After being tested in a 2 M aqueous potassium hydroxide (B78521) solution at 80 °C for 1300 hours, the membrane retained 88% of its conductivity. ncsu.edu

Further advancements involve creating composite membranes by blending or cross-linking PVBC with other high-performance polymers. For instance, cross-linked membranes synthesized from polybenzimidazole and PVBC have been developed for use in alkaline electrolyzers and direct ethanol (B145695) fuel cells. sisib.com Another approach involves cross-linking polyfluorene with PVBC, which results in AEMs with excellent alkaline stability, high mechanical strength (>30 MPa), and impressive fuel cell performance, reaching a power density of 323 mW cm⁻² at 80 °C. nih.gov Composites of quaternized PVBC with natural polymers like chitosan have also been explored to create high-performance AEMs. mdpi.com

Table 1: Performance of Selected Poly(this compound) Based Anion Exchange Membranes

| Membrane Composition | Ion Exchange Capacity (IEC) (meq/g) | Ionic Conductivity (mS/cm) | Peak Power Density (mW/cm²) | Operating Temperature (°C) |

|---|---|---|---|---|

| Cross-linked PVBC with multi-head QA groups (PVBC-50Q4) ncsu.edu | 1.87 | 74.3 | 109.2 | 80 (Conductivity), 60 (Power Density) |

| Polyfluorene/PVBC cross-linked AEM (PHF10TP90–PVBC) nih.gov | Not Specified | 64.56 | 323 | 80 |

| Polybenzimidazole-crosslinked-PVBC (PBI-c-PVBC/OH 1:2) sisib.com | Not Specified | Not Specified | 70 | Not Specified |

Gas Separation Membranes for CO2 Capture

Derivatives of poly(this compound) are being actively researched for use in gas separation membranes, particularly for carbon dioxide (CO2) capture from flue gas. google.com These membranes are typically based on poly(ionic liquids) (PILs) synthesized from PVBC. google.com The PVBC backbone is modified with various cations, such as ammonium or pyrrolidinium, and combined with anions like bis(trifluoromethylsulfonyl)imide (Tf₂N) to create materials with a high affinity for CO2. nih.gov

Research has shown that the structure of the cation plays a crucial role in the membrane's separation performance. For example, the presence of hydroxyl groups in the polycation can enhance interactions with CO2 molecules. nih.gov The mixed-gas selectivity for CO2 over nitrogen (N₂) increases with a higher positive charge on the cation species. nih.gov A significant finding is the effect of humidity on membrane performance; experiments conducted under humidified conditions have shown a doubled CO2 permeance and a 20–30% increase in selectivity compared to dry conditions. nih.gov This is a critical advantage for treating real flue gas streams, which are typically saturated with water vapor. researchgate.net

Table 2: CO2 Separation Performance of PVBC-Based Poly(ionic liquid) Membranes

| Cation Type | Anion Type | CO2 Permeance (GPU¹) | CO2/N2 Selectivity | Condition |

|---|---|---|---|---|

| Hydroxyethyl-dimethylammonium nih.gov | Tf₂N | Increased under humid conditions | Highest among tested cations | Humidified Flue Gas |

| Trimethylammonium nih.gov | Tf₂N | Increased under humid conditions | Moderate among tested cations | Humidified Flue Gas |

| Pyrrolidinium nih.gov | Tf₂N | Increased under humid conditions | Lowest among tested cations | Humidified Flue Gas |

¹Gas Permeance Unit (GPU): 1 GPU = 10⁻⁶ cm³(STP)/(cm²·s·cmHg)

Photoresist Polymers

This compound is utilized as a component in the formulation of photoresist polymers. univook.com Photoresists are light-sensitive materials used to form patterned coatings in processes like photolithography, which is fundamental to the manufacturing of microelectronics. wikipedia.org In negative photoresists, exposure to light causes the polymer to cross-link, rendering it insoluble in a developer solution. wikipedia.orgwevolver.com This allows for the creation of precise patterns on a substrate. The reactive nature of the benzyl (B1604629) chloride group in the PVBC structure makes it suitable for initiating such cross-linking reactions upon exposure to a light source. ncsu.eduwevolver.com

Functional Materials for Advanced Applications

The versatility of poly(this compound) extends to the creation of various functional materials for specialized and advanced applications.

Conductive Polymers

This compound serves as a building block in the synthesis of conductive polymers. univook.com The polymer itself is an insulator, but the reactive chloride can be substituted with functional groups that impart electrical conductivity, or PVBC can be used to create block copolymers with inherently conductive polymer segments.

Coupling Agents and Composite Materials

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Poly(this compound) |

| Styrene |

| Divinylbenzene |

| Potassium hydroxide |

| Polybenzimidazole |

| Polyfluorene |

| Chitosan |

| Carbon dioxide |

| Nitrogen |

| Bis(trifluoromethylsulfonyl)imide |

| Pyrrolidinium |

Antifouling Surfaces

The accumulation of microorganisms, plants, and algae on submerged surfaces, a phenomenon known as biofouling, poses a significant challenge in marine industries. Poly(this compound) derivatives have emerged as a promising class of materials for creating antifouling coatings. The primary strategy involves the modification of the benzyl chloride group to introduce biocidal or fouling-resistant moieties.

Furthermore, PVBC can be grafted onto other polymer backbones or surfaces to impart antifouling properties. For instance, grafting PVBC from a surface followed by quaternization can create a dense layer of polymer brushes that act as a physical and chemical barrier to fouling organisms. Research has also explored the copolymerization of VBC with other monomers to create coatings with a combination of properties, such as both antifouling and self-polishing characteristics.

| Polymer System | Antifouling Mechanism | Key Findings |

| Poly(vinylbenzyl trimethylammonium chloride) | Biocidal via membrane disruption | Effective against a broad spectrum of marine bacteria and algae. |

| PVBC grafted surfaces | Contact-killing and steric hindrance | Creates a high density of active sites that prevent microbial adhesion. |

| Copolymers of VBC and hydrophilic monomers | Fouling-release | Forms a hydration layer that prevents strong adhesion of fouling organisms. |

Adsorbents for Environmental Remediation

The functionalizability of poly(this compound) makes it an excellent candidate for the development of adsorbents for the removal of pollutants from water. The benzyl chloride group can be readily converted into various functional groups that have a high affinity for specific contaminants, such as heavy metal ions and organic dyes.

For the removal of heavy metals, the benzyl chloride can be modified to introduce chelating ligands like amines, thiols, and carboxylic acids. These functional groups can form stable complexes with metal ions, effectively removing them from aqueous solutions. For example, poly(4-vinylbenzyl)trimethylammonium chloride has demonstrated the ability to remove heavy metal ions like vanadium(V) and molybdenum(VI) from water. researchgate.netmdpi.com The performance of these adsorbents is influenced by factors such as pH, contact time, and the initial concentration of the pollutants.

In addition to heavy metals, PVBC-based adsorbents can be tailored for the removal of organic pollutants. By introducing hydrophobic or specific host-guest recognition sites, these materials can effectively capture a range of organic molecules from industrial wastewater. The porous structure of these polymeric adsorbents can also be controlled to enhance their surface area and, consequently, their adsorption capacity.

| Adsorbent Material | Target Pollutant | Adsorption Capacity (mg/g) | Reference |

| Poly(4-vinylbenzyl)trimethylammonium chloride | Vanadium(V) | Not specified | researchgate.netmdpi.com |

| Poly(4-vinylbenzyl)trimethylammonium chloride | Molybdenum(VI) | Not specified | researchgate.netmdpi.com |

| Poly(vinylbenzyl pyridinium salts) | Lead(II) | 296.4 | |

| Poly(vinylbenzyl pyridinium salts) | Zinc(II) | 201.8 | |

| Poly(vinylbenzyl pyridinium salts) | Cadmium(II) | 83.8 |

Biomaterials and Biomedical Applications

In the biomedical field, polymers derived from this compound are utilized in applications such as drug delivery systems and as components of medical devices. ukm.my The ability to functionalize the polymer allows for the attachment of bioactive molecules, targeting ligands, or drugs, leading to the development of advanced biomaterials with improved biocompatibility and therapeutic efficacy. ukm.my

For example, PVBC can be modified to create cationic polymers that can form complexes with negatively charged genetic material, such as DNA and siRNA, for gene delivery applications. The positive charge on the polymer facilitates the condensation of the genetic material into nanoparticles, which can then be taken up by cells. Furthermore, the surface of these nanoparticles can be decorated with targeting molecules to enhance delivery to specific cell types.

PVBC-based materials are also being explored for the development of antimicrobial surfaces on medical devices to prevent hospital-acquired infections. By immobilizing quaternary ammonium compounds on the surface, a persistent antimicrobial activity can be achieved. Research is ongoing to further explore the potential of this compound in creating sophisticated biomaterials for a variety of healthcare applications. ukm.my

| Application Area | Polymer Derivative | Functionality |

| Gene Delivery | Cationic PVBC derivatives | Complexation and delivery of nucleic acids. |

| Drug Delivery | PVBC-drug conjugates | Targeted and controlled release of therapeutic agents. ukm.my |

| Antimicrobial Surfaces | PVBC with quaternary ammonium groups | Prevention of biofilm formation on medical implants. |

Thermally Healable Rubbers

The development of self-healing materials is a significant area of research in materials science, aimed at extending the lifetime and improving the reliability of products. Poly(this compound) has been utilized in the creation of thermally healable rubbers. One approach involves grafting PVBC onto a natural rubber (NR) backbone to create a graft copolymer, NR-g-PVBC. rsc.org

The healing mechanism is based on the reversible nature of ionic interactions. The benzyl chloride groups on the PVBC chains can be quaternized and then ionically crosslinked. When the material is damaged, these ionic crosslinks can be broken. Upon heating, the polymer chains gain mobility, allowing them to diffuse across the damaged interface. As the material cools, the ionic crosslinks reform, leading to the restoration of the material's mechanical properties.

Research has demonstrated that a healed film of NR-g-PVBC can regain a significant portion of its original tensile strength after being heated. For instance, one study reported a 58.44% regain of tensile strength after heating at 100°C for one hour and allowing it to heal at room temperature for 72 hours. rsc.org By modifying the chemistry, such as converting the chloromethyl groups into quaternary ammonium groups and using an ionic crosslinker, the healing efficiency can be further tuned. chemicalbook.com

| Material | Healing Condition | Healing Efficiency (% of original tensile strength) |

| NR-g-PVBC | 100°C for 1h, then 72h at RT | 58.44% |

| Quaternized NR-g-PVBC with ionic crosslinker | Heat-assisted | 49.67% |

Curing Agents for Plant Proteins

There is a growing interest in developing adhesives from renewable resources, such as plant proteins, to replace traditional petroleum-based adhesives. However, a major drawback of protein-based adhesives is their poor water resistance. Poly(styrene-4-vinylbenzyl chloride) (PSVBC), a copolymer of styrene and this compound, has been investigated as a curing agent to address this issue. marquette.edu

The benzyl chloride groups in PSVBC can react with the functional groups present in proteins, such as amine and carboxyl groups, to form cross-linked networks. This cross-linking reduces the water solubility of the protein adhesive and improves its bond strength, particularly in wet conditions.

Studies have shown that the addition of PSVBC to adhesives formulated with potato and corn proteins significantly improves the wet shear strength of bonded maple veneers. marquette.edu For example, the wet shear strength of laminates bonded with a potato-PSVBC adhesive increased from 0.1 MPa to 0.85 MPa. marquette.edu Similarly, for a corn-PSVBC adhesive, the wet shear strength improved from 0.1 MPa to 0.73 MPa. marquette.edu These findings highlight the potential of PVBC derivatives to enhance the performance of sustainable, bio-based adhesives.